molecular formula C15H14ClN5O B11405969 2-[(4-chlorobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one

2-[(4-chlorobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one

Cat. No.: B11405969
M. Wt: 315.76 g/mol
InChI Key: NEPRQKDRCUUQAE-UHFFFAOYSA-N
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Description

2-[(4-chlorobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one can be achieved through various methods. One efficient approach involves the use of iminophosphorane-mediated reactions. The carbodiimides obtained from aza-Wittig reactions of iminophosphorane with aromatic isocyanates react with hydrazine to give selectively 6-amino-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones. These compounds are further transformed to iminophosphoranes by reaction with triphenylphosphine, hexachloroethane, and triethylamine. A tandem aza-Wittig reaction of iminophosphorane with isocyanate or acyl chloride generates the desired triazolopyrimidine in satisfactory yield .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of microwave-mediated, catalyst-free synthesis. This eco-friendly method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, resulting in the formation of the target compound in a short reaction time .

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, triphenylphosphine, hexachloroethane, and triethylamine. Reaction conditions often involve microwave irradiation, which enhances the reaction rate and yield .

Major Products

The major products formed from these reactions include various triazolopyrimidine derivatives, which exhibit significant biological activities .

Scientific Research Applications

2-[(4-chlorobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as phosphodiesterases, which play a crucial role in various biological processes. The compound’s structure allows it to bind selectively to these enzymes, thereby modulating their activity and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-chlorobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one is unique due to its specific structural features, which confer distinct biological activities and therapeutic potential. Its ability to selectively inhibit certain enzymes sets it apart from other similar compounds .

Properties

Molecular Formula

C15H14ClN5O

Molecular Weight

315.76 g/mol

IUPAC Name

11-[(4-chlorophenyl)methylamino]-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one

InChI

InChI=1S/C15H14ClN5O/c16-10-6-4-9(5-7-10)8-17-14-19-15-18-12-3-1-2-11(12)13(22)21(15)20-14/h4-7H,1-3,8H2,(H2,17,18,19,20)

InChI Key

NEPRQKDRCUUQAE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C3N=C(NN3C2=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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